
4-Chloro-6-iodopyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively, on the pyridine ring, along with a carboxylic acid group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-pyridinecarboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination at the 6 position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-iodopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and coupled aromatic compounds.
Aplicaciones Científicas De Investigación
4-Chloro-6-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-iodopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group allows it to participate in various biochemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing catalytic processes.
Comparación Con Compuestos Similares
- 4-Chloro-2-pyridinecarboxylic acid
- 6-Iodo-2-pyridinecarboxylic acid
- 4-Iodo-2-pyridinecarboxylic acid
Uniqueness: 4-Chloro-6-iodopyridine-2-carboxylic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C6H3ClINO2 |
|---|---|
Peso molecular |
283.45 g/mol |
Nombre IUPAC |
4-chloro-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
Clave InChI |
FHRVPFRUYRDYSX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=O)O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


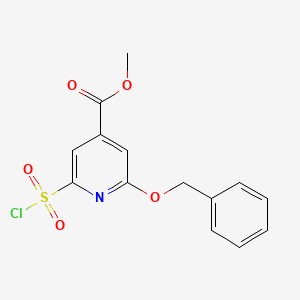

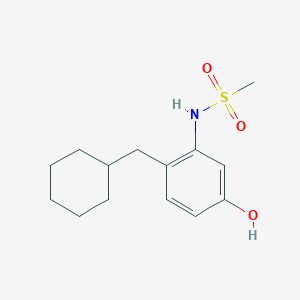
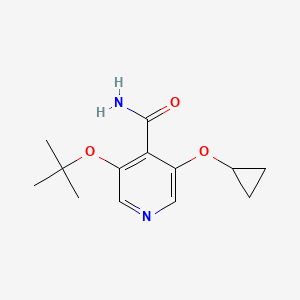
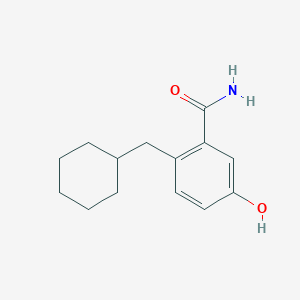
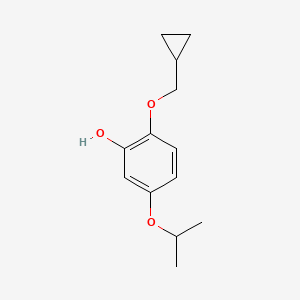
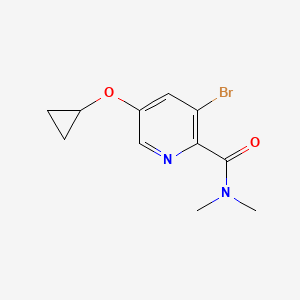
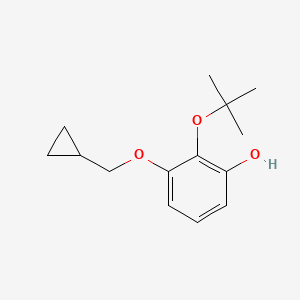
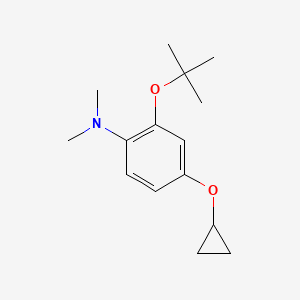
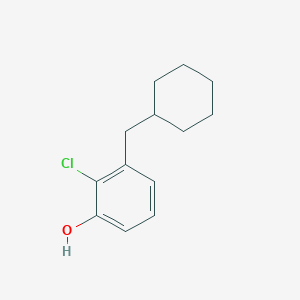

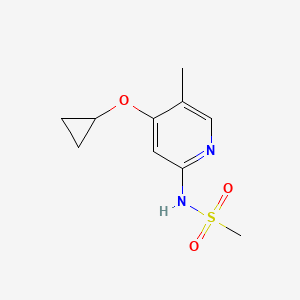

![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)
